molecular formula C15H12N2O2S2 B2468595 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid CAS No. 726151-17-3

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid

Cat. No.: B2468595
CAS No.: 726151-17-3
M. Wt: 316.39
InChI Key: TZPXEPYUAQIFRO-UHFFFAOYSA-N
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Description

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is a chemical compound with the molecular formula C15H12N2O2S2 and a molecular weight of 316.40 g/mol . This compound is characterized by its thienopyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The presence of the benzoic acid moiety adds to its versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid typically involves the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system. Common reagents include sulfur-containing compounds and nitrogen sources under cyclization conditions.

    Attachment of the Benzoic Acid Moiety: The thienopyrimidine core is then functionalized with a benzoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Uniqueness

2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid is unique due to its combination of the thienopyrimidine core and the benzoic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-12(8)14(17-7-16-13)21-11-6-4-3-5-10(11)15(18)19/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPXEPYUAQIFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331226
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726151-17-3
Record name 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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